4-CHLORO-3,6-DIMETHYLPYRIDAZIN-1-IUM-1-OLATE
Overview
Description
4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate is a heterocyclic compound with the molecular formula C6H7ClN2O It is a derivative of pyridazine, characterized by the presence of chlorine and methyl groups at specific positions on the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate typically involves the chlorination of 3,6-dimethylpyridazine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by oxidation to form the 1-ium-1-olate structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a wide range of functionalized pyridazines.
Scientific Research Applications
4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3,6-dimethylpyridazin-1-ium-1-olate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2,3-dimethylpyridine 1-oxide
- 3,6-Dimethyl-4-chloropyridazine 1-oxide
- 4-Chloro-2,3-dimethylpyridinium-1-olate
Uniqueness
4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate is unique due to its specific substitution pattern and the presence of the 1-ium-1-olate structure This gives it distinct chemical properties and reactivity compared to other similar compounds
Biological Activity
4-Chloro-3,6-dimethylpyridazin-1-ium-1-olate is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article reviews existing research on its biological activity, including herbicidal effects, antimicrobial properties, and possible mechanisms of action.
Chemical Structure
The compound can be described by its molecular formula and has a molecular weight of approximately 175.61 g/mol. The structural formula highlights the presence of a pyridazine ring with chlorine and methyl substituents, which are critical for its biological activity.
Herbicidal Activity
Research indicates that this compound exhibits significant herbicidal properties. It functions as an inhibitor of key metabolic pathways in plants. Specifically, it disrupts the conversion of homogentisate to 2-methyl-6-solanyl-1,4-benzoquinone, thereby interfering with carotenoid biosynthesis . This disruption leads to reduced photosynthetic efficiency and plant growth inhibition.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have shown promising results against various pathogens:
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in both agricultural and pharmaceutical contexts.
The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies indicate that it may interact with several biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical metabolic pathways in both plants and microorganisms.
- Disruption of Cellular Processes : By affecting the biosynthesis of essential compounds like carotenoids, the compound can lead to oxidative stress in cells.
- Interaction with DNA : Some studies suggest potential interactions with DNA replication processes, particularly through inhibition of topoisomerase enzymes .
Case Studies
A notable study focused on the herbicidal efficacy of various pyridazine derivatives, including this compound. The study employed both laboratory assays and field trials to assess the effectiveness against common weeds. Results demonstrated that the compound significantly reduced weed biomass compared to untreated controls, highlighting its potential as a selective herbicide .
Another investigation explored the antimicrobial properties of similar compounds against a range of bacterial strains. The study found that modifications in the chemical structure could enhance efficacy against specific pathogens while reducing toxicity to non-target organisms .
Properties
IUPAC Name |
4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-3-6(7)5(2)8-9(4)10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCHKNICQYQHSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=[N+]1[O-])C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423441 | |
Record name | 4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7217-76-7 | |
Record name | NSC193031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-3,6-dimethyl-1-oxidopyridazin-1-ium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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